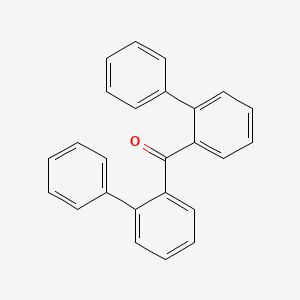
Methanone, bis((1,1'-biphenyl)yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis((1,1’-biphenyl)yl)-, also known as bis(4-phenylphenyl)methanone, is an organic compound with the molecular formula C25H18O. It is a derivative of benzophenone, where both phenyl groups are substituted with biphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methanone, bis((1,1’-biphenyl)yl)- can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of methanone, bis((1,1’-biphenyl)yl)- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methanone, bis((1,1’-biphenyl)yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings.
科学的研究の応用
Methanone, bis((1,1’-biphenyl)yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methanone, bis((1,1’-biphenyl)yl)- involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to changes in their activity and function.
類似化合物との比較
Methanone, bis((1,1’-biphenyl)yl)- can be compared with other similar compounds, such as:
Benzophenone: The parent compound, which lacks the biphenyl substitutions.
4-Benzoylbiphenyl: A related compound with only one biphenyl group.
4-Phenylbenzophenone: Another derivative with different substitution patterns.
Uniqueness
The unique structural feature of methanone, bis((1,1’-biphenyl)yl)- is the presence of two biphenyl groups, which imparts distinct chemical and physical properties compared to its analogs
Conclusion
Methanone, bis((1,1’-biphenyl)yl)- is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers exploring new frontiers in chemistry, biology, medicine, and industry.
特性
CAS番号 |
72776-75-1 |
|---|---|
分子式 |
C25H18O |
分子量 |
334.4 g/mol |
IUPAC名 |
bis(2-phenylphenyl)methanone |
InChI |
InChI=1S/C25H18O/c26-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChIキー |
JQMZFDMFXIPUSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



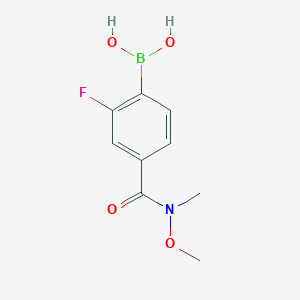
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
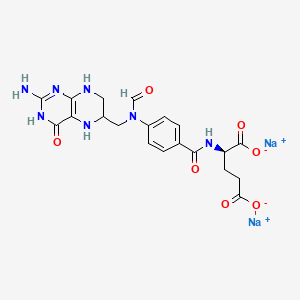
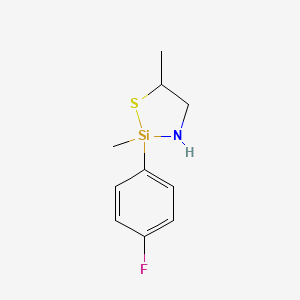
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
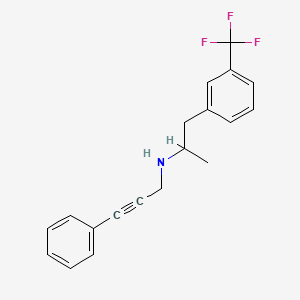
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)


![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)

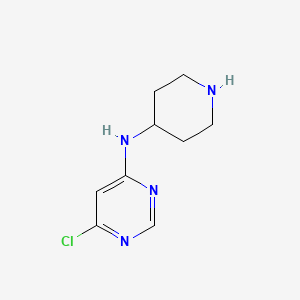
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
